Methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl-
Description
Methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- is a heterocyclic compound featuring a central methanone group bridging two aromatic systems: a piperazinyl ring substituted with a 6-ethoxy-2-benzothiazolyl moiety and a 5-isoxazolyl group.
Properties
IUPAC Name |
[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-2-23-12-3-4-13-15(11-12)25-17(19-13)21-9-7-20(8-10-21)16(22)14-5-6-18-24-14/h3-6,11H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWUABIHJHIMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801162295 | |
| Record name | [4-(6-Ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801162295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941869-25-6 | |
| Record name | [4-(6-Ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941869-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(6-Ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801162295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Substituted Anilines
The benzothiazole ring is typically formed via cyclization of 2-amino-4-ethoxythiophenol derivatives. A representative protocol involves:
-
Reacting 4-ethoxy-2-aminothiophenol with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C.
-
Stirring for 6 hours under nitrogen, followed by neutralization with sodium bicarbonate.
-
Purification via column chromatography (hexane:ethyl acetate, 8:2) yields 6-ethoxybenzothiazole-2-thiol (87% yield).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temp | 0–5°C |
| Solvent | Dichloromethane |
| Catalyst | None |
| Yield | 87% |
Alternative Route via Diazotization
Azo coupling methods are employed for introducing substituents:
-
Diazotization of 4-ethoxy-2-aminothiophenol using sodium nitrite and HCl at 0°C.
-
Coupling with β-naphthol in alkaline medium to form a diazo intermediate.
-
Cyclization with thiourea in ethanol under reflux (12 hours), yielding 6-ethoxybenzothiazole (78% yield).
Functionalization of Piperazine
N-Alkylation of Piperazine
The piperazine ring is alkylated at the 1-position to introduce a reactive handle for subsequent coupling:
-
Reacting piperazine with 2-chloroethylmethyl ether in acetonitrile.
-
Adding potassium carbonate as a base, heating to 60°C for 8 hours.
-
Isolating 1-(2-methoxyethyl)piperazine via vacuum distillation (92% purity).
Coupling with 6-Ethoxybenzothiazole
The benzothiazole moiety is attached via nucleophilic aromatic substitution:
-
Dissolving 6-ethoxy-2-mercaptobenzothiazole (1 eq) and 1-(2-methoxyethyl)piperazine (1.2 eq) in DMF.
-
Adding cesium carbonate (2 eq) and heating at 100°C for 24 hours.
-
Purifying by recrystallization from ethanol to obtain 4-(6-ethoxy-2-benzothiazolyl)piperazine (81% yield).
Optimization Note:
Synthesis of 5-Isoxazolyl Methanone
Isoxazole Ring Formation
The isoxazole core is synthesized via 1,3-dipolar cycloaddition:
Methanone Functionalization
The ketone group is introduced via Friedel-Crafts acylation:
-
Treating 5-methylisoxazole with chloroacetyl chloride in the presence of AlCl₃ (0°C, 2 hours).
-
Quenching with ice-water and extracting with DCM to isolate 5-isoxazolyl methanone (76% yield).
Final Coupling Reaction
Amide Bond Formation
The piperazine and isoxazolyl methanone are coupled using a carbodiimide reagent:
-
Dissolving 4-(6-ethoxy-2-benzothiazolyl)piperazine (1 eq) and 5-isoxazolyl methanone (1.1 eq) in dry DCM.
-
Adding DCC (1.5 eq) and DMAP (0.1 eq) as catalysts, stirring at room temperature for 12 hours.
-
Filtering the dicyclohexylurea byproduct and evaporating the solvent.
-
Purifying via silica gel chromatography (ethyl acetate:methanol, 95:5) to obtain the target compound (68% yield).
Critical Parameters:
| Parameter | Value |
|---|---|
| Coupling Agent | DCC |
| Catalyst | DMAP |
| Solvent | Dichloromethane |
| Reaction Time | 12 hours |
Alternative Ullmann Coupling
For industrial-scale production, a copper-catalyzed coupling is preferred:
-
Mixing 4-(6-ethoxy-2-benzothiazolyl)piperazine, 5-isoxazolyl methanone, CuI (0.1 eq), and K₂CO₃ (3 eq) in DMSO.
-
Heating at 120°C for 6 hours under nitrogen.
-
Isolating the product via aqueous workup and crystallization from acetone (74% yield).
Industrial-Scale Considerations
Continuous Flow Synthesis
To enhance efficiency, key steps are adapted to flow chemistry:
Chemical Reactions Analysis
Types of Reactions
Methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzothiazoles, dihydrobenzothiazoles, and sulfoxides or sulfones .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity
- Anticancer Properties
- Neuropharmacological Effects
- Antitubercular Activity
Environmental and Ecological Considerations
While the primary focus has been on medicinal applications, it is essential to consider the environmental impact of synthetic compounds like methanone. Initial environmental risk assessments indicate that some similar compounds may pose ecological risks, necessitating further studies to evaluate their environmental safety .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of methanone derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis indicated that modifications at the piperazine ring enhanced antibacterial potency.
Case Study 2: Anticancer Mechanism
Research published in a peer-reviewed journal detailed how methanone derivatives could trigger apoptosis in breast cancer cells by activating caspase pathways. The findings suggest that these compounds could serve as lead structures for developing new anticancer drugs.
Mechanism of Action
The mechanism of action of methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the isoxazole ring may contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Structural and Electronic Differences
Piperazine Substitutions: The target compound’s 6-ethoxy-2-benzothiazolyl group (vs. ethoxyphenyl or methylphenyl in analogs) introduces a sulfur atom and fused aromatic system, which could enhance binding to metal ions or biomolecular targets via lone-pair interactions .
Isoxazole Modifications :
- The target’s 5-isoxazolyl group lacks substituents described in analogs (e.g., methyl, ethyl, or halogenated aryl groups). This may reduce steric hindrance but limit hydrophobic interactions compared to halogenated derivatives .
Physicochemical Properties :
- Analogs with predicted pKa ~2.74 (e.g., ) suggest moderate acidity, likely due to the isoxazole nitrogen. The target’s benzothiazole substituent may further lower pKa via electron-withdrawing effects.
- Density predictions (~1.294 g/cm³) for halogenated analogs correlate with heavier atoms (Cl, F), while the target’s benzothiazole could yield similar or higher values .
Biological Activity
Methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- is a complex organic compound that belongs to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name: 1,3-benzothiazol-2-yl-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone . Its molecular formula is , and it has a molecular weight of approximately 440.53 g/mol. The structure features a piperazine moiety linked to a benzothiazole ring and an isoxazole group, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. Research has highlighted that compounds with similar structures to Methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- have shown promising results in inhibiting tumor growth. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated enhanced antiproliferative activity against melanoma and prostate cancer cells, suggesting potential pathways for further development in cancer therapeutics .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Tubulin Polymerization : This mechanism has been observed in various studies where benzothiazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Bcl-xL Inhibition : Benzothiazole hydrazones have been identified as potent inhibitors of Bcl-xL, a protein that plays a crucial role in regulating apoptosis. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents .
Antimicrobial Activity
In addition to anticancer properties, benzothiazole derivatives have shown antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for further exploration in infectious disease treatment .
Study 1: Anticancer Efficacy
A study conducted on a series of benzothiazole derivatives demonstrated that modifications in the structure significantly influenced their anticancer activity. The lead compound exhibited IC50 values in the nanomolar range against prostate cancer cells, highlighting the importance of structural optimization in drug design .
Study 2: Antimicrobial Properties
Another investigation focused on the synthesis and evaluation of novel azetidine derivatives derived from benzothiazoles showed promising antimicrobial and cytotoxic activities. The study reported that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl-?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with precursor preparation (e.g., benzothiazole and isoxazole derivatives). Key steps include coupling the piperazine ring to the benzothiazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling, followed by ketone formation. Catalysts like Pd(PPh₃)₄ and controlled temperatures (60–100°C) are critical for regioselectivity . Intermediate purification via column chromatography or recrystallization ensures purity .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation relies on ¹H/¹³C NMR to confirm substituent positions and connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight, while FTIR identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹). X-ray crystallography may resolve stereochemistry if single crystals are obtainable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
